molecular formula C15H18N2O4S3 B6520685 N-propyl-N'-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide CAS No. 896333-84-9

N-propyl-N'-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide

Cat. No.: B6520685
CAS No.: 896333-84-9
M. Wt: 386.5 g/mol
InChI Key: MPEKFDWJKFMZSL-UHFFFAOYSA-N
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Description

N-Propyl-N'-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is a synthetic organic compound featuring a central ethanediamide backbone substituted with a propyl group and a complex thiophene-derived moiety. The molecule integrates two thiophene rings, one of which is sulfonylated, contributing to its unique electronic and steric properties.

Properties

IUPAC Name

N-propyl-N'-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S3/c1-2-7-16-14(18)15(19)17-10-12(11-5-3-8-22-11)24(20,21)13-6-4-9-23-13/h3-6,8-9,12H,2,7,10H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEKFDWJKFMZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-N’-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with ethanediamide under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-propyl-N’-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings .

Scientific Research Applications

N-propyl-N’-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide has diverse applications in scientific research:

Mechanism of Action

The mechanism by which N-propyl-N’-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide exerts its effects involves interactions with specific molecular targets. The thiophene rings can interact with various enzymes and receptors, modulating their activity. The sulfonyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Based Anticancer Agents

Benzothiophene Acrylonitrile Derivatives (e.g., compounds 31–33 from ):

  • Structural Features : These derivatives combine benzothiophene and acrylonitrile groups with methoxy-substituted phenyl rings.
  • Activity : Demonstrated potent anticancer activity (GI₅₀ <10–100 nM) against 60 human cancer cell lines, overcoming P-glycoprotein-mediated resistance .
  • Key Differences : Unlike the target compound, these lack sulfonyl groups and ethanediamide linkages, resulting in lower polarity and distinct binding modes.
Compound Core Structure Functional Groups GI₅₀ (nM) Reference
Target Compound Ethanediamide Thiophene-sulfonyl, propyl N/A
Benzothiophene Acrylonitrile (31) Benzothiophene-acrylonitrile 3,4-Dimethoxyphenyl <10–100
Thioamide and Thiopeptide Derivatives

Ynamide-Mediated Thioamides (e.g., , Refs. 19–20):

  • Synthesis : Utilize ynamides for efficient thioamide bond formation, enabling access to thiopeptides and primary thioamidides .
  • Reactivity : Thioamides exhibit enhanced metabolic stability compared to amides but lack the sulfonyl group’s electron-withdrawing effects.
  • Comparison : The target compound’s ethanediamide core may offer superior conformational rigidity, while its sulfonyl group could improve solubility and target affinity.
Sulfonylated Thiophene Derivatives

N-Substituted Thiophene Sulfonamides (e.g., , compounds d–f):

  • Examples : Compounds such as (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]tetrahydronaphthalen-2-amine feature dual thiophene moieties but lack sulfonyl groups .
  • Pharmacological Profile : These analogs are often explored as central nervous system (CNS) agents due to their lipophilicity. The target compound’s sulfonyl group may reduce blood-brain barrier penetration but enhance electrostatic interactions with charged targets.

Electronic and Computational Analysis

Density Functional Theory (DFT) Insights :

  • The sulfonyl group in the target compound introduces strong electron-withdrawing effects, polarizing the ethanediamide backbone. This contrasts with thioamides, where sulfur’s lower electronegativity results in weaker polarization .
  • Comparative DFT studies (e.g., B3LYP/6-31G*) could predict the molecule’s reactivity, with exact exchange functionals providing accurate thermochemical data for analogs .

Biological Activity

N-propyl-N'-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article discusses its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by thiophene rings and a sulfonamide group. The molecular formula can be represented as follows:

  • Molecular Formula: C₁₃H₁₅N₂O₂S₃
  • Molecular Weight: 307.4 g/mol

Mechanisms of Biological Activity

Research indicates that compounds with thiophene moieties often exhibit diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The proposed mechanisms include:

  • TRPA1 Channel Modulation: Similar compounds have been shown to activate the TRPA1 ion channel, which plays a crucial role in pain sensation and inflammation. This activation may result from the compound's ability to interact with thiol groups in cysteine residues within the channel .
  • Antioxidant Activity: Thiophene derivatives are known to scavenge free radicals, reducing oxidative stress in biological systems. This property is significant for potential therapeutic applications in diseases linked to oxidative damage.
  • Inhibition of Enzymatic Activity: Some studies suggest that thiophene-based compounds can inhibit specific enzymes involved in inflammatory pathways, thus reducing inflammation.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Activity Effect Reference
TRPA1 ActivationInduces pain and inflammation
Antioxidant ActivityReduces oxidative stress
Enzyme InhibitionDecreases inflammatory markers

Case Studies

  • Case Study on Pain Modulation:
    A study explored the effects of a thiophene derivative on pain modulation in animal models. The compound was administered to mice, resulting in significant activation of the TRPA1 channel, leading to increased pain sensitivity. This suggests that targeting TRPA1 could be a viable strategy for developing analgesics based on thiophene structures.
  • Antioxidant Efficacy:
    Another investigation assessed the antioxidant properties of thiophene derivatives in vitro. Results indicated that these compounds effectively scavenged reactive oxygen species (ROS), demonstrating potential for therapeutic use in conditions characterized by oxidative stress.
  • Inflammation Reduction:
    A clinical trial evaluated the anti-inflammatory effects of a related compound in patients with chronic inflammatory conditions. The results showed a marked decrease in inflammatory markers following treatment, supporting the hypothesis that thiophene-based compounds can modulate inflammatory responses effectively.

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